G2 Glycan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Glycan Characterization in Biotherapeutics

Scientific Field: Biopharmaceuticals and glycoproteomics.

Summary: Glycans are complex carbohydrates attached to proteins. Characterizing N-linked glycans in biotherapeutics is crucial for understanding their structure, function, and quality.

Methods: The Waters Biopharmaceutical Platform Solution with UNIFI offers an integrated workflow for glycan characterization.

Results: Researchers can profile released glycans, facilitating multi-batch or biosimilar/innovator comparability studies.

Cancer Diagnosis via Glycan Patterns

Scientific Field: Oncology.

Summary: Aberrant glycans are hallmarks of cancer. Tumor-specific glycan patterns hold potential for improving diagnostic sensitivity and selectivity.

Methods: Researchers analyze glycan profiles to identify cancer-specific patterns.

Results: Early diagnosis based on glycan patterns may revolutionize cancer management.

Glycan Recognition in Physiological Processes

Scientific Field: Biochemistry.

Summary: Glycans play key roles as recognition determinants and modulators in physiological and pathological processes.

Methods: Researchers study glycan-protein interactions to understand their functional implications.

Results: Insights into glycan recognition contribute to our understanding of cellular processes.

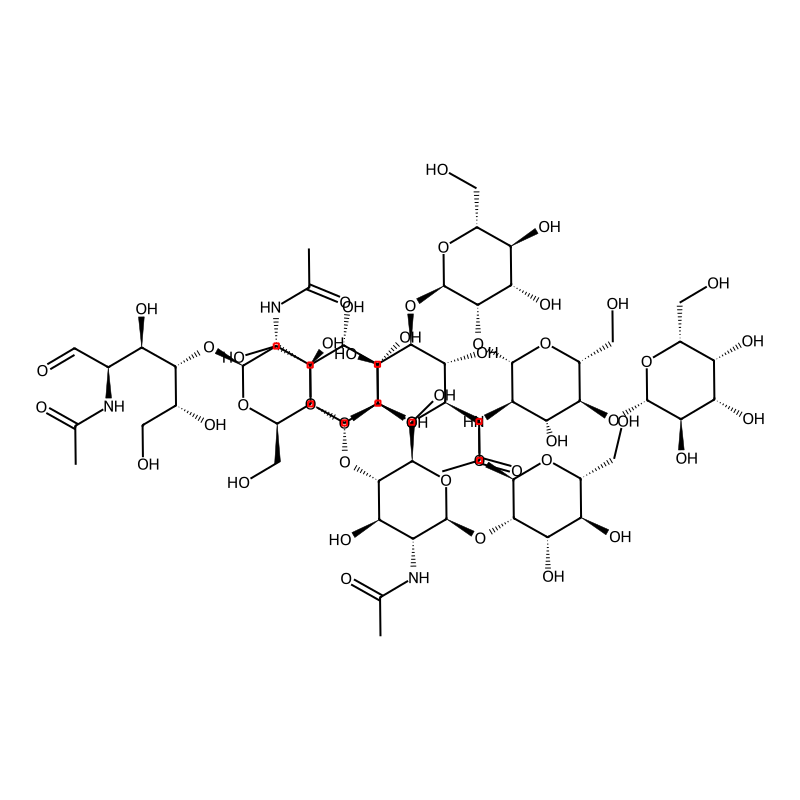

G2 Glycan, also known as Asialoglycan, is a specific type of N-linked glycan characterized by its unique structure, which includes two galactose residues and two N-acetylglucosamine residues attached to a core mannose structure. Its molecular formula is with a molecular weight of approximately 1,438.30 g/mol. G2 Glycan plays a significant role in various biological processes, particularly in the context of glycoproteins and their interactions within biological systems .

- G2 Glycan is not expected to be inherently toxic or hazardous.

- Standard laboratory precautions for handling biological materials should be followed when working with G2 Glycan.

The synthesis and modification of G2 Glycan involve several enzymatic reactions, primarily catalyzed by glycosyltransferases and glycosidases. Key reactions include:

- Glycosylation: The addition of sugar moieties to proteins or lipids, facilitated by enzymes such as endo-β-N-acetylglucosaminidases, which can cleave or transfer sugar chains to glycoproteins .

- Transglycosylation: The transfer of glycan chains from donor molecules to acceptor molecules, crucial for modifying glycoprotein structures .

- Deglycosylation: The removal of sugar residues from glycoproteins, which can alter their stability and functionality .

These reactions are essential for generating homogeneous glycoforms that can exhibit distinct biological activities.

G2 Glycan is known to influence several biological functions, particularly in the context of monoclonal antibodies. Its presence can modulate effector functions such as:

- Antibody-Dependent Cellular Cytotoxicity (ADCC): G2 Glycan enhances the binding affinity of antibodies to Fc receptors on immune cells, thereby promoting cytotoxic responses against target cells.

- Complement-Dependent Cytotoxicity (CDC): The structural characteristics of G2 Glycan can affect the activation of the complement system, contributing to immune responses against pathogens .

Additionally, G2 Glycan's role in stabilizing protein structures and influencing pharmacokinetics makes it a critical factor in therapeutic applications.

The synthesis of G2 Glycan can be achieved through various methods:

- Chemoenzymatic Synthesis: This method combines chemical and enzymatic approaches to produce homogeneous glycoforms. For instance, specific endo-β-N-acetylglucosaminidases can be used to rearrange heterogeneous N-glycans into more uniform structures like G2 Glycan .

- Biotechnological Approaches: Utilizing transgenic organisms (e.g., plants or yeast) for the production of glycoproteins with desired glycosylation patterns is another effective strategy .

- Chemical Synthesis: Although more complex, total chemical synthesis offers precise control over glycan structures but may lack the efficiency found in enzymatic methods.

G2 Glycan has several applications across various fields:

- Biopharmaceuticals: It is pivotal in the development of monoclonal antibodies with enhanced therapeutic efficacy due to improved stability and bioactivity.

- Diagnostics: G2 Glycan can serve as a biomarker for certain diseases, aiding in early detection and monitoring.

- Vaccine Development: Its role in modulating immune responses makes it valuable in designing effective vaccines that elicit strong immunogenicity .

Studies on the interactions involving G2 Glycan focus on its binding properties with various receptors and proteins. Notable findings include:

- Binding Affinity: Research indicates that the presence of G2 Glycan enhances binding affinity between antibodies and Fc receptors, leading to increased immune activation .

- Structural Studies: Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to elucidate the conformational dynamics influenced by G2 Glycan in antibody structures .

These studies underscore the importance of G2 Glycan in modulating protein interactions within biological systems.

Several compounds share structural similarities with G2 Glycan, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| G0 Glycan | Lacks galactose residues | Simplest form; often used as a baseline |

| G1 Glycan | Contains one galactose residue | Intermediate structure; affects binding |

| High-Mannose Type | Rich in mannose residues | Commonly found in therapeutic proteins |

| Complex Type | Multiple branching sugars | Highly variable; diverse biological roles |

G2 Glycan stands out due to its specific arrangement of sugars that enhance antibody function while maintaining stability . This unique configuration allows it to play crucial roles in therapeutic applications compared to other similar glycans.

Mass spectrometry has emerged as the cornerstone analytical technique for comprehensive characterization of G2 glycan, offering unparalleled sensitivity and structural information [1] [2]. The G2 glycan, with its molecular formula C₆₂H₁₀₄N₄O₄₆ and molecular weight of 1641.5 Daltons, presents unique analytical challenges that require sophisticated mass spectrometric approaches [3] [4].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry represents one of the most widely utilized techniques for G2 glycan analysis [5] [6]. In positive ion mode, G2 glycan demonstrates characteristic ionization patterns, predominantly forming sodium and potassium adducts at m/z 1664.5 [M + Na]⁺ and m/z 1680.5 [M + K]⁺, respectively [1]. The inclusion of sodium chloride in the matrix solution promotes preferential formation of [M + Na]⁺ ions while minimizing potassium adduct formation, resulting in simplified spectra with enhanced signal-to-noise ratios [1].

Recent advances in MALDI technology, particularly the implementation of MALDI-2 with laser-induced postionization, have dramatically improved the sensitivity for G2 glycan detection [7] [8]. Studies demonstrate that MALDI-2 enhances the sensitivity for detecting molecular [M - H]⁻ species of N-glycans by approximately three orders of magnitude compared to conventional MALDI-MS [7]. This technological advancement provides an order of magnitude higher sensitivity compared to the current gold standard positive ion mode analysis of sodium adducts [7].

Electrospray Ionization Mass Spectrometry offers complementary capabilities for G2 glycan characterization, particularly excelling in coupling with liquid chromatographic separation techniques [9] [10]. ESI-MS provides soft ionization conditions that minimize in-source fragmentation, preserving the intact molecular ion for subsequent structural analysis [11]. The multiple charging capabilities of ESI enable enhanced fragmentation efficiency in tandem mass spectrometry experiments [10].

In positive ion mode, G2 glycan exhibits characteristic ionization as [M + H]⁺ at m/z 1642.5, [M + Na]⁺ at m/z 1664.5, and under specific conditions, [M + 2Na - H]⁺ species [10]. The formation of multiply charged ions, particularly in the presence of metal ions, enhances the efficiency of collision-induced dissociation fragmentation [10]. Negative ion mode ESI-MS provides reduced in-source fragmentation and can be particularly advantageous when coupled with advanced ionization techniques [12].

Tandem Mass Spectrometry Fragmentation Techniques provide crucial structural information for G2 glycan characterization [13] [14]. Collision-induced dissociation represents the most commonly employed fragmentation method, generating predictable B-type and Y-type glycosidic fragments that enable sequence determination [15] [16]. The fragmentation pathway typically initiates with cleavage of glycosidic bonds, producing characteristic oxonium ions at m/z 163 (hexose), m/z 204 (N-acetylhexosamine), and m/z 366 (hexose-N-acetylhexosamine) [14].

Higher-energy collisional dissociation provides enhanced cross-ring fragmentation compared to traditional CID, offering additional structural information about linkage positions and branching patterns [13] [17]. HCD generates A-type and X-type cross-ring fragments that complement the glycosidic cleavage information obtained from standard CID experiments [13].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy represents a premier analytical technique for determining the three-dimensional structure and conformational properties of G2 glycan [18] [19]. NMR provides unique advantages in glycan analysis by offering direct structural information at atomic resolution without requiring derivatization or fragmentation [20] [19].

One-Dimensional and Two-Dimensional NMR Techniques form the foundation of G2 glycan structural characterization [19] [21]. Proton NMR spectroscopy enables the identification of individual monosaccharide components and their linkage configurations through characteristic chemical shift patterns and coupling constants [19]. The anomeric proton signals of G2 glycan components appear in the distinctive downfield region between 4.5 and 5.5 ppm, providing immediate identification of α- and β-linkages [19].

Two-dimensional NMR experiments, including COSY, TOCSY, HMQC, and HMBC, provide comprehensive correlation information essential for complete structural assignment [18] [19]. COSY spectra reveal scalar coupling networks within individual sugar residues, while TOCSY experiments extend correlation information across entire spin systems [19]. Heteronuclear correlation experiments, particularly HMQC and HMBC, establish connectivity between proton and carbon nuclei, providing definitive evidence for glycosidic linkage positions [18].

Chemical Shift Analysis and Structural Determination enable precise characterization of G2 glycan linkage patterns and conformational properties [22] [19]. The chemical shifts of anomeric protons provide diagnostic information about the anomeric configuration, with α-anomers typically resonating at higher frequencies than their β-counterparts [19]. Linkage-specific chemical shift perturbations allow identification of substitution patterns, with characteristic downfield shifts observed for carbon atoms involved in glycosidic bond formation [19].

Ring current effects and through-space interactions contribute to distinctive chemical shift patterns that serve as fingerprints for specific glycan structures [19]. The galactose residues in G2 glycan exhibit characteristic chemical shifts that distinguish them from other hexose sugars, while the N-acetylglucosamine residues display unique patterns arising from the acetamido substituent [19].

Conformational Analysis Through NMR provides insights into the three-dimensional structure and dynamic behavior of G2 glycan [22] [19]. Nuclear Overhauser Effect spectroscopy reveals through-space proximity relationships that define the solution conformation of the glycan [22]. Distance constraints derived from NOE intensities enable calculation of glycosidic torsion angles and overall molecular geometry [22].

Studies of glucosylated N-glycan precursors demonstrate that NMR can determine precise conformational preferences of individual linkages [22]. The analysis reveals that specific glycosidic linkages adopt well-defined conformations in solution, with minimal flexibility around the glycosidic bonds [22]. These conformational studies provide essential information for understanding the biological recognition properties of G2 glycan [22].

Advanced NMR Techniques continue to expand the capabilities for G2 glycan analysis [19] [23]. Pure-shift NMR experiments remove scalar coupling complications, simplifying complex multiplet patterns and improving resolution [19]. Stable isotope labeling strategies enable enhanced sensitivity and provide additional structural constraints through heteronuclear correlation experiments [19].

Dynamic nuclear polarization techniques dramatically enhance sensitivity, potentially enabling NMR analysis of glycans at nanomole quantities [19]. Ultra-high field NMR spectrometers operating above 1 GHz proton frequency provide unprecedented resolution for resolving overlapping resonances common in complex glycan spectra [19].

Hydrophilic Interaction Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography has established itself as the premier chromatographic technique for G2 glycan separation and analysis [24] [25]. HILIC provides orthogonal selectivity to reversed-phase chromatography, enabling effective separation of polar glycan structures based on their hydrophilicity [24] [26].

HILIC Separation Principles and Column Chemistry exploit the unique retention mechanism where analytes partition between a water-rich layer on the stationary phase surface and the bulk organic mobile phase [24] [25]. Amide-bonded stationary phases represent the most widely utilized column chemistry for glycan analysis, providing optimal retention and peak shape for G2 glycan [24] [27]. The 300 Angstrom pore size columns specifically designed for glycoprotein analysis accommodate the molecular dimensions of intact glycan structures [25].

Wide-pore amide-bonded stationary phases, particularly those based on ethylene-bridged hybrid technology, demonstrate superior performance for G2 glycan separation [25]. These columns provide enhanced mechanical stability and chemical resistance while maintaining optimal chromatographic properties [25]. The unique surface chemistry promotes hydrogen bonding interactions with the hydroxyl groups of G2 glycan, facilitating selective retention [24].

Mobile Phase Optimization and Gradient Conditions critically influence the separation quality and reproducibility of G2 glycan analysis [28] [27]. Typical mobile phase systems employ acetonitrile as the organic component with aqueous buffers containing ammonium formate at pH 4.5 [28]. The buffer concentration typically ranges from 50 to 100 millimolar, providing optimal ionic strength for consistent retention times [28].

Gradient optimization studies reveal that starting conditions of 70-80% acetonitrile provide adequate retention for G2 glycan while maintaining reasonable analysis times [27]. The gradient slope and duration significantly impact resolution, with longer gradients generally providing enhanced separation of closely related structures [27]. Temperature control between 30-60°C enhances separation efficiency and reduces analysis time [25].

Enhanced Resolution and Method Development focus on maximizing the separation of G2 glycan from other glycan species and isomeric forms [29] [26]. The implementation of sub-2-micron particle size columns dramatically improves resolution and reduces analysis time by approximately 40% compared to conventional HPLC columns [27]. Ultra-high-performance liquid chromatography systems provide the necessary pressure capabilities to utilize these advanced column technologies effectively [27].

Ion-pairing additives, particularly trifluoroacetic acid, can enhance the separation of charged glycan species and improve peak shape [25]. The addition of hexafluoroisopropanol to the mobile phase improves protein and glycoprotein solubility, enabling analysis of intact glycosylated proteins [25].

Isomer Separation and Structural Resolution represent critical capabilities of HILIC for G2 glycan analysis [29] [26]. The technique demonstrates exceptional ability to resolve linkage isomers and positional variants that are indistinguishable by mass spectrometry alone [29]. Galactosylation isomers of G2 glycan, including 6-galactosylated and 3-galactosylated variants, achieve baseline resolution under optimized HILIC conditions [26].

The chromatographic resolution between adjacent isomers can be quantified using standard resolution calculations, with values exceeding 1.0 indicating baseline separation [29]. HILIC-MS/MS provides both chromatographic separation and structural confirmation through fragmentation analysis, offering comprehensive characterization capabilities [26].

Fluorescent Labeling and Electrophoresis Methods

Fluorescent labeling represents an essential derivatization strategy for G2 glycan analysis, enabling sensitive detection and quantitative analysis through various electrophoretic and chromatographic techniques [30] [31]. The attachment of fluorescent tags to the reducing end of G2 glycan facilitates detection at femtomole to picomole levels while preserving the structural integrity of the glycan [32].

Reductive Amination Labeling Strategies form the basis for most fluorescent derivatization procedures [30] [32]. The reaction proceeds through Schiff base formation between the carbonyl group of the reducing sugar and the primary amine of the fluorescent label, followed by reduction with sodium cyanoborohydride [30]. This reaction typically achieves near-quantitative yields under optimized conditions, ensuring stoichiometric labeling of G2 glycan [32].

2-Aminobenzamide represents the most widely utilized fluorescent label for G2 glycan derivatization [32]. The labeling reaction typically requires 2-4 hours at 65°C in the presence of sodium cyanoborohydride in dimethyl sulfoxide or N,N-dimethylformamide [32]. The resulting 2-AB labeled G2 glycan exhibits excitation maxima at 330 nanometers and emission maxima at 420 nanometers, providing excellent sensitivity for fluorescence detection [32].

Alternative fluorescent labels offer specific advantages for particular analytical applications [33] [32]. 2-Aminobenzoic acid provides similar labeling chemistry with slightly different spectral properties, while APTS offers enhanced sensitivity for capillary electrophoresis applications [33]. Procainamide labeling enables both fluorescence and mass spectrometry detection while providing improved chromatographic properties [32].

Advanced Fluorescent Labeling Technologies continue to expand the capabilities for G2 glycan analysis [28] [34]. RapiFluor-MS represents a rapid tagging technology that reduces labeling time to approximately 5 minutes while providing enhanced mass spectrometry compatibility [28]. This technology demonstrates 14-fold higher fluorescence sensitivity and 160-fold greater mass spectrometry signal compared to conventional 2-AB labeling [28].

Enzymatic fluorescent labeling strategies offer alternative approaches for specific structural modifications [34] [31]. Cy5-labeled fucose can be enzymatically incorporated into glycan structures, providing a fluorescent probe for fucosylation studies [34]. These enzymatic approaches enable real-time monitoring of glycosyltransferase reactions and provide insights into glycan biosynthetic pathways [31].

Electrophoretic Separation Techniques provide high-resolution analysis of fluorescently labeled G2 glycan [35] [33]. Capillary gel electrophoresis with laser-induced fluorescence detection has become a key method for high-throughput glycan analysis [33]. The technique offers exceptional resolution for separating glycan isomers and provides quantitative analysis capabilities [35].

Polyacrylamide gel electrophoresis enables separation of fluorescently labeled G2 glycan based on molecular size and charge [31] [33]. The technique provides visual analysis capabilities and enables direct gel imaging for qualitative assessment [31]. Migration patterns in polyacrylamide gels correlate with molecular weight and structural features, providing structural information [33].

Quantitative Analysis and Method Validation ensure reliable analytical results for G2 glycan determination [31] [32]. Standard curves established using known quantities of labeled G2 glycan enable accurate quantification of unknown samples [31]. Response factors determined through calibration studies account for differences in labeling efficiency and fluorescence quantum yields [32].

The linear response range for fluorescently labeled G2 glycan typically spans from femtomole to picomole quantities, depending on the detection system sensitivity [31]. Quality control measures include verification of labeling completeness and assessment of label stability under analytical conditions [32].

Exoglycosidase Sequencing and Linkage Analysis

Exoglycosidase sequencing represents a fundamental approach for determining the structure and linkage patterns of G2 glycan through sequential enzymatic degradation [30] [36]. This methodology exploits the high specificity of exoglycosidases to remove terminal monosaccharides in a controlled manner, providing definitive structural information [37] [38].

Sequential Enzymatic Degradation Strategies enable systematic characterization of G2 glycan structure [30] [36]. The approach involves treatment of G2 glycan with specific exoglycosidases followed by analysis of the resulting products to determine the removed monosaccharide residues [35]. β-Galactosidase treatment of G2 glycan removes both terminal galactose residues, converting the structure to the corresponding G0 glycan [36].

The sequential application of β-galactosidase followed by α-mannosidase enables progressive degradation of the G2 glycan core structure [36]. Following galactose removal, α-mannosidase cleaves terminal mannose residues from the trimannosyl core, providing information about the branching pattern and accessibility of individual residues [36]. β-N-Acetylhexosaminidase can subsequently remove N-acetylglucosamine residues from the core structure [36].

Linkage-Specific Enzymatic Analysis provides detailed information about the connectivity patterns within G2 glycan [39] [36]. β(1→4)-Galactosidase specifically cleaves β(1→4)-linked galactose residues, which represent the standard linkage pattern in G2 glycan [36]. The specificity of this enzyme enables differentiation from other galactose linkage types that might be present in related structures [36].

α-Mannosidase specificity varies among different enzyme preparations, with some exhibiting preference for specific linkage patterns within the mannose core [36]. Jack bean α-mannosidase demonstrates broad specificity for terminal α-mannose residues, while other preparations show preference for particular linkage configurations [36]. This linkage specificity enables detailed characterization of the trimannosyl core structure [36].

Analytical Monitoring and Product Identification require sensitive detection methods to track the enzymatic degradation process [35] [37]. Mass spectrometry provides the most definitive method for product identification, enabling precise determination of molecular weight changes following enzymatic treatment [37]. MALDI-TOF mass spectrometry offers particular advantages for monitoring exoglycosidase reactions due to its tolerance for salt contamination and rapid analysis capabilities [35].

High-performance liquid chromatography with fluorescence detection enables monitoring of labeled G2 glycan degradation products [35]. Changes in retention time and peak intensity provide information about the extent of enzymatic cleavage and the identity of removed residues [35]. The technique enables real-time monitoring of enzymatic reactions and optimization of reaction conditions [35].

Matrix Array Approaches and Automation enhance the efficiency and throughput of exoglycosidase sequencing [35] [37]. The matrix array strategy involves parallel treatment of G2 glycan samples with different combinations of exoglycosidases, providing comprehensive structural information in a single analytical run [35]. This approach minimizes sample consumption and reduces analysis time while maximizing structural information [35].

Automated systems for exoglycosidase sequencing enable high-throughput analysis of multiple glycan samples [37]. Native mass spectrometry combined with exoglycosidase sequencing provides remarkable structural detail for intact glycoproteins [37]. The technique enables characterization of N-glycan branching, terminal modifications, and occupancy levels without requiring glycan release [37].

Data Interpretation and Structural Assignment require sophisticated analytical strategies to convert enzymatic cleavage patterns into definitive structural assignments [35] [38]. Software tools assist in interpreting complex cleavage patterns and predicting glycan structures based on observed mass changes [35]. Database comparison enables matching of experimental cleavage patterns with known glycan structures [38].